N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry and material science. The molecular formula is with a molecular weight of approximately . This compound is characterized by the presence of a pyrazole moiety, an oxadiazole ring, and a benzodioxine structure, which contribute to its diverse chemical properties and biological activities.
This compound can be synthesized through various organic chemistry techniques and is classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It is part of a broader category of compounds that include oxadiazoles and pyrazoles, which are often studied for their biological activities and potential therapeutic effects.
The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple synthetic steps:
Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate cyclization and coupling processes.
The molecular structure of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C15H16N4O4/c1-9(18)12(19)21-15(22)13(20)10(2)6-11(17)14(15)23-7-5(8)3/h6H,1-5H2,(H,18,19)(H,20,21)
CC(C(=O)N(C1=NN=C(O1)C2=CC3=C(C=C2)OCCO3))C
This structure indicates the compound's complexity with multiple functional groups that can influence its reactivity and interactions with biological systems.
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents such as potassium permanganate for oxidation processes and lithium aluminum hydride for reduction.
The mechanism of action for N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific biological targets. The unique structural features allow it to interact with enzymes or receptors within biological systems:
These interactions are crucial for understanding its potential therapeutic applications.
The physical properties of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include:
Chemical properties may involve solubility in organic solvents due to its complex structure. Detailed studies on thermal stability or reactivity under different conditions would provide further insights into its practical applications.
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
This compound represents a promising area of research within both medicinal chemistry and material science due to its diverse functionalities and potential applications.
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 189345-04-8
CAS No.: 18777-73-6
CAS No.: 1152-76-7